molecular formula C17H28N4O3 B2591944 3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2034588-16-2

3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2591944
CAS No.: 2034588-16-2
M. Wt: 336.436
InChI Key: NXKLWPNDRIECQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of pyrazole-4-carboxamides, a scaffold recognized for its potential in developing enzyme inhibitors. Structural analogs of this compound, such as those featuring a piperidin-4-yl group, have been identified as potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a critical signaling kinase in the immune system, and inhibitors are investigated for treating autoimmune, inflammatory, and oncological diseases . Other pyrazole carboxamide derivatives have also been explored as Janus Kinase (JAK) inhibitors, indicating the versatility of this core structure in targeting key enzymatic pathways involved in cell signaling and proliferation . The specific molecular architecture of this compound, which incorporates a 3-methoxy group on the pyrazole ring and a complex {[1-(oxan-4-yl)piperidin-4-yl]methyl} side chain, is designed to optimize interactions with biological targets and improve drug-like properties. This reagent is intended for research purposes only, providing scientists with a valuable tool for hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating novel therapeutic mechanisms. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-20-12-15(17(19-20)23-2)16(22)18-11-13-3-7-21(8-4-13)14-5-9-24-10-6-14/h12-14H,3-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLWPNDRIECQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the piperidine and oxane rings, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent, insights can be inferred from analogs:

Table 2: Functional and Pharmacological Profiles
Compound Name & ID Key Functional Properties Receptor/Enzyme Interaction Source
Target Compound Hypothesized kinase inhibition (GSK-3β) N/A N/A
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) Potential GSK-3β inhibition (imidazopyridine core) Kinase assays not reported
WIN 55212-2 Cannabinoid receptor agonist (CB2 > CB1) CB2 Ki: ~1.8 nM
SB03-0113 Sulfonamide-modified carboxamide Unreported

Key Observations:

  • Receptor Selectivity : Unlike WIN 55212-2 (a CB2-preferring agonist), the target’s carboxamide and piperidine-oxane substituents suggest divergent targets, possibly kinases like GSK-3β (as implied by ’s focus on imidazopyridine inhibitors).
  • Functional Group Impact : The methoxy group in the target and compound 22 may enhance membrane permeability compared to bromo-substituted analogs, which could improve cellular uptake.

Biological Activity

3-Methoxy-1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide, also referred to by its CAS number 2034588-16-2, is a synthetic compound belonging to the class of pyrazolecarboxamides. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N4O3C_{17}H_{28}N_{4}O_{3} with a molecular weight of approximately 336.436 g/mol. Its structure includes a pyrazole ring, a methoxy group, and a piperidine moiety, which are crucial for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related pyrazole derivatives demonstrated that several of these compounds effectively inhibited the growth of various phytopathogenic fungi. The mechanism often involves interaction with specific enzymes or pathways essential for fungal survival.

Table 1: Antifungal Activity of Related Compounds

Compound IDStructurepIC50Activity
9mStructure of 9m6.5High
10Structure of 105.8Moderate
11Structure of 114.2Low

The proposed mechanism of action for this class of compounds includes the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for the energy metabolism in fungi. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acids in the active site of SDH, disrupting its function and leading to fungal cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including the target compound. For instance, a study published in Molecules highlighted the synthesis and antifungal testing of various pyrazolecarboxamide derivatives, showing that certain modifications significantly enhance their bioactivity against specific fungal strains .

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the safety and efficacy of these compounds. Results indicate that while some derivatives exhibit promising antifungal activity, they may also cause hepatotoxicity at higher doses, necessitating careful consideration during therapeutic applications.

Safety Profile

The safety profile of this compound remains under investigation. Preliminary toxicity studies suggest low acute toxicity; however, further research is required to fully understand its long-term effects and potential risks associated with chronic exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.